2-Bromo-1-cyclohexylethanone CAS number 56077-28-2 details
2-Bromo-1-cyclohexylethanone CAS number 56077-28-2 details
An In-Depth Technical Guide to 2-Bromo-1-cyclohexylethanone (CAS: 56077-28-2)
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-cyclohexylethanone (CAS: 56077-28-2), a versatile and reactive α-bromoketone intermediate. The document is structured to deliver critical information to researchers, scientists, and professionals in drug development and organic synthesis. It covers the compound's fundamental chemical and physical properties, detailed synthetic methodologies with mechanistic insights, characteristic reactivity, spectroscopic profile, and essential safety and handling protocols. By synthesizing field-proven insights with established chemical principles, this guide aims to serve as an authoritative resource for the effective utilization of this important chemical building block.
Core Chemical Identity and Physicochemical Properties
2-Bromo-1-cyclohexylethanone, also known by synonyms such as (Bromoacetyl)cyclohexane and Bromomethyl cyclohexyl ketone, is an organic compound featuring a cyclohexyl ring attached to a bromoacetyl group.[1] This structure, containing both a ketone functional group and a reactive bromine atom at the alpha position, makes it a valuable reagent in synthetic chemistry.[2]
Chemical Identifiers
The fundamental identifiers for 2-Bromo-1-cyclohexylethanone are summarized below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 56077-28-2 | [1][2][3][4][5] |
| IUPAC Name | 2-bromo-1-cyclohexylethanone | [2][6] |
| Molecular Formula | C₈H₁₃BrO | [1][2][3][4] |
| Molecular Weight | 205.09 g/mol | [2][6] |
| Canonical SMILES | C1CCC(CC1)C(=O)CBr | [2][6] |
| InChI | InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | [1][2][4] |
| InChI Key | ADLIDZNESKOPIP-UHFFFAOYSA-N | [1][2][6] |
Physicochemical Data
The physical properties of 2-Bromo-1-cyclohexylethanone are critical for its handling, reaction setup, and purification. It typically presents as a colorless to pale yellow liquid.[1][3]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 252.9°C at 760 mmHg | [4] |
| Density | 1.359 g/cm³ | [4] |
| Flash Point | 68.7°C | [4] |
| Refractive Index | 1.503 | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][3] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing α-bromoketones like 2-Bromo-1-cyclohexylethanone is the direct bromination of the corresponding ketone precursor, cyclohexyl methyl ketone.[2] The mechanism is typically acid-catalyzed, proceeding through an enol intermediate which then acts as the nucleophile.
General Synthesis Pathway: Acid-Catalyzed Bromination
The acid-catalyzed bromination of a ketone is a cornerstone reaction in organic synthesis. The acid protonates the carbonyl oxygen, which facilitates tautomerization to the enol form. This enol is the active nucleophile that attacks molecular bromine. Subsequent deprotonation yields the α-brominated product.[7]
Caption: Acid-catalyzed bromination of cyclohexyl methyl ketone.
Experimental Protocol: Bromination in Methanol
This protocol is adapted from established methods for the synthesis of α-bromoketones.[8]
Materials:
-
Cyclohexyl methyl ketone
-
Methanol (pre-cooled)
-
Bromine (Br₂)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve cyclohexyl methyl ketone (1.0 eq) in pre-cooled methanol.
-
Slowly add bromine (1.0 eq) dropwise to the stirred solution. Maintain the temperature using the ice bath.
-
Allow the reaction mixture to stir for 2 hours.
-
Quench the reaction by adding water and continue stirring for an additional 4 hours.
-
Transfer the mixture to a separatory funnel and extract the product using a 3:1 mixture of ethyl acetate and hexane.
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromo-1-cyclohexylethanone as a pale yellow oil.[8]
Note on "Green" Alternatives: Modern methods are being developed to make bromination reactions more environmentally friendly. One such approach involves the use of hydrogen peroxide to oxidize hydrobromic acid in situ, generating bromine for the reaction and producing only water as a byproduct.[9]
Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-1-cyclohexylethanone stems from the reactivity of both the α-bromo substituent and the carbonyl group.[2]
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This allows for the straightforward synthesis of diverse functionalized cyclohexyl ketone derivatives.[2]
-
Carbonyl Group Reactions: The ketone can undergo typical carbonyl chemistry, such as reduction to a secondary alcohol using agents like sodium borohydride, or participation in condensation reactions.[2]
This dual reactivity makes it a valuable intermediate for constructing more complex molecular architectures, with potential applications in pharmaceuticals and material science.[2]
Caption: Key reaction pathways of 2-Bromo-1-cyclohexylethanone.
Spectroscopic Characterization
While detailed published spectra are scarce, the structure of 2-Bromo-1-cyclohexylethanone allows for the confident prediction of its key spectroscopic features.
| Technique | Expected Features | Rationale |
| FT-IR | Strong, sharp absorption ~1710-1730 cm⁻¹ | Characteristic C=O (ketone) stretch.[10][11] |
| ¹H NMR | Singlet, ~3.9-4.2 ppm (2H)Multiplet, ~2.5-2.9 ppm (1H)Multiplets, ~1.1-2.2 ppm (10H) | -CH₂Br protons adjacent to carbonyl.-CH proton of the cyclohexyl ring adjacent to the carbonyl.Remaining -CH₂ protons of the cyclohexyl ring.[8] |
| ¹³C NMR | Signal ~195-205 ppmSignal ~30-40 ppmSignal ~50-60 ppmSignals ~25-30 ppm | C=O (ketone) carbon.-CH₂Br carbon.-CH carbon of the cyclohexyl ring.Other cyclohexyl ring carbons. |
| Mass Spec. | Two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. | Presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance.[11][12] |
Safety, Handling, and Storage
2-Bromo-1-cyclohexylethanone is a hazardous chemical and must be handled with appropriate precautions.[13]
Hazard Identification
Aggregated GHS data indicates the compound is hazardous.[6]
| Pictogram(s) | Hazard Statement(s) | GHS Classification |
| GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | Skin Corrosion 1B[6] |
| GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | Acute Toxicity 4 (Oral)Skin Irritation 2Eye Irritation 2[6] |
Recommended Procedures
-
Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.[13] Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors. Wash hands thoroughly after handling.[13] Keep away from heat, sparks, and open flames.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Refrigerated storage is recommended.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13][14]
First Aid Measures
-
Inhalation: Remove to fresh air. Seek immediate medical attention.[13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[13]
Applications and Future Outlook
The primary application of 2-Bromo-1-cyclohexylethanone is as a versatile intermediate in organic synthesis.[1][2] Its ability to introduce the cyclohexyl keto moiety while providing a reactive handle for further functionalization makes it a valuable building block for:
-
Pharmaceutical Synthesis: As a precursor for more complex molecules that may possess biological activity.[2]
-
Material Science: For the development of novel polymers or materials where its specific chemical structure can impart desired properties.[2]
As synthetic methodologies continue to advance, the utility of reactive and multifunctional building blocks like 2-Bromo-1-cyclohexylethanone is expected to grow, enabling the efficient construction of novel and complex chemical entities.
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